molecular formula C7H13NO2 B12678632 Oxazolidine, 3-acetyl-2,2-dimethyl- CAS No. 5050-58-8

Oxazolidine, 3-acetyl-2,2-dimethyl-

Cat. No.: B12678632
CAS No.: 5050-58-8
M. Wt: 143.18 g/mol
InChI Key: HZALDJBABLPFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolidine, 3-acetyl-2,2-dimethyl- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolidines typically involves the reaction of amino alcohols with carbonyl compounds. For 3-acetyl-2,2-dimethyl-oxazolidine, one common method involves the reaction of 2,2-dimethyl-1,3-propanediol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired oxazolidine .

Industrial Production Methods

Industrial production of oxazolidines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids (e.g., zinc chloride) are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 3-acetyl-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxazolidine, 3-acetyl-2,2-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of oxazolidine, 3-acetyl-2,2-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of certain antibiotics, making it a potential candidate for drug development .

Comparison with Similar Compounds

Properties

CAS No.

5050-58-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C7H13NO2/c1-6(9)8-4-5-10-7(8,2)3/h4-5H2,1-3H3

InChI Key

HZALDJBABLPFBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.